molecular formula C18H21N3O B7528140 [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone

Cat. No. B7528140
M. Wt: 295.4 g/mol
InChI Key: YSUXXHPLYKSMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in the field of scientific research. DPPM is a versatile molecule that has been used in various applications, including drug discovery, chemical biology, and materials science.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is not fully understood. However, it is known that [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone binds to specific proteins in cells, which leads to changes in their function. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to bind to proteins involved in cancer, inflammation, and other diseases. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of certain molecules.
Biochemical and Physiological Effects:
[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cell-based assays, [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to inhibit the growth of cancer cells and reduce inflammation. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the activity of enzymes involved in the biosynthesis of certain molecules. In animal studies, [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to reduce the growth of tumors and improve the survival of animals with cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is its versatility. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can be used in various scientific research applications, including drug discovery, chemical biology, and materials science. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is its toxicity. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in scientific research. One direction is the development of new drugs that target specific proteins. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can be used as a lead compound to develop new drugs that have improved efficacy and reduced toxicity. Another direction is the study of the interactions between proteins and small molecules. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can be used as a tool to study the function of proteins in cells and to identify new targets for drug discovery. Finally, [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone can be used in materials science to develop new materials with unique properties.

Synthesis Methods

The synthesis of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves a multistep process that requires expertise in synthetic organic chemistry. The first step involves the synthesis of 2-pyridin-2-ylpyrrolidine-1-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 4-(dimethylamino)phenylmagnesium bromide to obtain [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. The synthesis of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been optimized to achieve high yields and purity.

Scientific Research Applications

[4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been used in various scientific research applications. One of the most significant applications of [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone is in drug discovery. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been used as a lead compound to develop new drugs that target specific proteins. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been used as a tool to study the function of proteins in cells. In addition to drug discovery, [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been used in chemical biology to study the interactions between proteins and small molecules. [4-(Dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been used in materials science to develop new materials with unique properties.

properties

IUPAC Name

[4-(dimethylamino)phenyl]-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)15-10-8-14(9-11-15)18(22)21-13-5-7-17(21)16-6-3-4-12-19-16/h3-4,6,8-12,17H,5,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXXHPLYKSMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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